molecular formula C17H12O2 B13940665 5-diphenylmethylene-2(5H)-furanone CAS No. 18812-36-7

5-diphenylmethylene-2(5H)-furanone

Cat. No.: B13940665
CAS No.: 18812-36-7
M. Wt: 248.27 g/mol
InChI Key: IEHHVHWZADMUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Diphenylmethylene-2(5H)-furanone is an organic compound characterized by a furanone ring substituted with a diphenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-diphenylmethylene-2(5H)-furanone typically involves the condensation of benzaldehyde with furan-2(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the diphenylmethylene group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Diphenylmethylene-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanone derivatives.

    Reduction: Reduction reactions can convert the diphenylmethylene group to a diphenylmethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furanone ring or the diphenylmethylene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.

Major Products

The major products formed from these reactions include various substituted furanones and diphenyl derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

5-Diphenylmethylene-2(5H)-furanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-diphenylmethylene-2(5H)-furanone involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Diphenylmethylene-2(5H)-thiophenone: Similar structure but with a thiophene ring instead of a furanone ring.

    5-Diphenylmethylene-2(5H)-pyranone: Contains a pyranone ring instead of a furanone ring.

Uniqueness

5-Diphenylmethylene-2(5H)-furanone is unique due to its specific furanone ring structure, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

18812-36-7

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

5-benzhydrylidenefuran-2-one

InChI

InChI=1S/C17H12O2/c18-16-12-11-15(19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H

InChI Key

IEHHVHWZADMUNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.